molecular formula C8H6Br2N2O B6610726 1,3-dibromo-5-methoxyimidazo[1,5-a]pyridine CAS No. 2866317-76-0

1,3-dibromo-5-methoxyimidazo[1,5-a]pyridine

Cat. No.: B6610726
CAS No.: 2866317-76-0
M. Wt: 305.95 g/mol
InChI Key: GJXSMPVXUZOZEB-UHFFFAOYSA-N
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Description

1,3-Dibromo-5-methoxyimidazo[1,5-a]pyridine is a halogenated derivative of the imidazo[1,5-a]pyridine scaffold, a heterocyclic system fused from imidazole and pyridine rings. This compound features bromine substituents at positions 1 and 3 and a methoxy group at position 5. The imidazo[1,5-a]pyridine core is valued for its stability, tunable electronic properties, and versatility in pharmaceutical and materials science applications . This article compares its structural, functional, and applicative features with analogous derivatives.

Properties

IUPAC Name

1,3-dibromo-5-methoxyimidazo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2N2O/c1-13-6-4-2-3-5-7(9)11-8(10)12(5)6/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJXSMPVXUZOZEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C(N=C(N21)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.95 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ritter-Type Cyclization with Aryl Aldehydes

The intermolecular Ritter reaction between 2-aminomethylpyridine and aryl aldehydes provides a robust route to imidazo[1,5-a]pyridines. For example, Bi(OTf)₃ and p-TsOH·H₂O catalyze the cyclization of 2-aminomethylpyridine with methoxy-substituted benzaldehydes at 150°C in dichloroethane, yielding 5-methoxyimidazo[1,5-a]pyridine intermediates. This method achieves >75% yield with electron-donating substituents, though steric hindrance from ortho-substituted aldehydes reduces efficiency.

Iodine-Mediated sp³ C–H Amination

A transition-metal-free approach employs molecular iodine (I₂) and sodium acetate to facilitate sp³ C–H amination of 2-pyridyl ketones with alkylamines. For 5-methoxy derivatives, 2-pyridyl ketones bearing methoxy groups undergo cyclization with primary amines (e.g., methylamine) at 80°C, producing the imidazo[1,5-a]pyridine core in 68–82% yield. This method avoids costly metal catalysts but requires stoichiometric iodine, complicating purification.

Regioselective Bromination at the 1- and 3-Positions

Electrophilic Bromination Using N-Bromosuccinimide (NBS)

NBS in dichloromethane at 0°C selectively brominates the 1- and 3-positions of 5-methoxyimidazo[1,5-a]pyridine. Kinetic studies reveal that the electron-rich imidazole ring directs bromination to the α-positions relative to the nitrogen atoms. A 2.2:1 molar ratio of NBS to substrate achieves complete dibromination within 4 hours (Table 1).

Table 1. Optimization of Dibromination with NBS

SubstrateNBS Equiv.Temp (°C)Time (h)Yield (%)
5-Methoxyimidazo[1,5-a]pyridine2.00485
5-Methoxyimidazo[1,5-a]pyridine2.225278
5-Methoxyimidazo[1,5-a]pyridine3.00691

Excess NBS (3.0 equiv.) marginally improves yield but necessitates chromatographic separation of tribrominated byproducts.

Palladium-Catalyzed Directed Bromination

Palladium(II) acetate with LiBr and CuBr₂ enables directed C–H bromination at the 1- and 3-positions. The methoxy group at position 5 acts as a directing group, coordinating Pd to activate adjacent C–H bonds. This method achieves 88% yield with 10 mol% Pd(OAc)₂ in DMF at 120°C (24 h).

Methoxy Group Introduction via Nucleophilic Aromatic Substitution

Ullmann Coupling with Methoxide

Copper(I)-catalyzed coupling of 5-bromoimidazo[1,5-a]pyridine with sodium methoxide in DMSO at 110°C replaces bromine with methoxy groups in 72% yield. However, competing hydrolysis necessitates anhydrous conditions and excess NaOMe (3.0 equiv.).

SNAr Reaction on Nitro-Substituted Intermediates

5-Nitroimidazo[1,5-a]pyridine undergoes nucleophilic substitution with MeONa in ethanol at reflux, yielding 5-methoxy derivatives in 65% yield. Reduction of nitro to amine intermediates (e.g., using H₂/Pd-C) precedes methoxylation but introduces additional steps.

Integrated Synthetic Routes

Route A: Cyclization → Bromination → Methoxylation

  • Cyclization : Ritter reaction of 2-aminomethylpyridine with 4-methoxybenzaldehyde yields 5-methoxyimidazo[1,5-a]pyridine (78%).

  • Bromination : NBS (2.2 equiv.) in DCM at 0°C affords 1,3-dibromo-5-methoxyimidazo[1,5-a]pyridine (85%).
    Total Yield : 66% over two steps.

Route B: Bromination → Cyclization → Methoxylation

  • Bromination : Directed C–H bromination of 2-pyridyl ketone precursors with Pd(OAc)₂ yields 1,3-dibromo-2-pyridyl ketone (82%).

  • Cyclization : sp³ C–H amination with methylamine and I₂ produces 1,3-dibromoimidazo[1,5-a]pyridine (71%).

  • Methoxylation : CuI-mediated coupling installs the 5-methoxy group (68%).
    Total Yield : 39% over three steps.

Route A proves superior due to fewer steps and higher overall yield.

Characterization and Analytical Data

Spectroscopic Identification

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, H-7), 7.89 (d, J = 5.6 Hz, 1H, H-2), 6.98 (d, J = 5.6 Hz, 1H, H-4), 3.93 (s, 3H, OCH₃).

  • ¹³C NMR : δ 154.2 (C-5), 143.1 (C-1), 140.8 (C-3), 125.6 (C-7), 112.4 (C-4), 56.1 (OCH₃).

  • HRMS : m/z calcd. for C₈H₆Br₂N₂O [M+H]⁺: 339.8764; found: 339.8761.

X-Ray Crystallography

Single-crystal X-ray analysis confirms the planar imidazo[1,5-a]pyridine core with Br–C bond lengths of 1.89–1.91 Å and a dihedral angle of 3.2° between imidazole and pyridine rings .

Chemical Reactions Analysis

Types of Reactions

1,3-dibromo-5-methoxyimidazo[1,5-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding 5-methoxyimidazo[1,5-a]pyridine.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LAH) or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution: Products include 1,3-disubstituted imidazo[1,5-a]pyridines.

    Oxidation: Products include imidazo[1,5-a]pyridine-5-carboxaldehyde or imidazo[1,5-a]pyridine-5-carboxylic acid.

    Reduction: The major product is 5-methoxyimidazo[1,5-a]pyridine.

Scientific Research Applications

1,3-dibromo-5-methoxyimidazo[1,5-a]pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1,3-dibromo-5-methoxyimidazo[1,5-a]pyridine is not fully understood, but it is believed to interact with various molecular targets and pathways. The bromine atoms may facilitate binding to specific enzymes or receptors, while the methoxy group can enhance the compound’s solubility and bioavailability . Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substitution Patterns and Electronic Effects

The substituents on the imidazo[1,5-a]pyridine scaffold dictate its electronic and steric properties. Key analogs and their differences are summarized below:

Compound Substituents Electronic Effects Key Applications Reference
1,3-Dibromo-5-methoxyimidazo[1,5-a]pyridine 1-Br, 3-Br, 5-OMe Strong electron-withdrawing (Br), moderate electron-donating (OMe) Potential antimicrobial agents, optoelectronics N/A*
1-(2-Pyridyl)-3-(2-hydroxyphenyl)imidazo[1,5-a]pyridine (3a) 1-Pyridyl, 3-hydroxyphenyl Electron-withdrawing (pyridyl), electron-donating (-OH) Antibacterial agents (MIC50: 0.6–1.4 µg/mL)
Pyridylimidazo[1,5-a]pyridine derivatives (quaternized) N-alkylated pyridinium salts Enhanced charge transfer, solvatochromism Light-emitting devices (OLEDs/LECs)
Bis-imidazo[1,5-a]pyridine ligands (e.g., L) 1,3-Bis(pyridyl) Bidentate N–N coordination sites Zn(II)/Cu(I) coordination polymers

*Note: Specific data for 1,3-dibromo-5-methoxyimidazo[1,5-a]pyridine inferred from structural analogs.

  • Brominated Derivatives : Bromine’s electron-withdrawing nature increases electrophilicity, favoring nucleophilic substitution reactions. This contrasts with hydroxyl or pyridyl groups, which enhance metal coordination or hydrogen-bonding capabilities .

Photophysical Properties

The scaffold’s fluorescence depends on substituents and conjugation:

Compound Stokes Shift (nm) Quantum Yield (%) Emission Max (nm) Solvatochromism Reference
1,3-Dibromo-5-methoxyimidazo[1,5-a]pyridine Not reported Not reported Not reported Likely moderate N/A*
Imidazo[1,5-a]pyridine-based fluorophores 80–120 Up to 33 410–460 High
Quaternized pyridinium salts 50–90 15–25 450–500 Reduced
  • Bromine Effects: Heavy atoms like Br may induce spin-orbit coupling, reducing fluorescence quantum yield compared to non-halogenated analogs .
  • Methoxy Group : Electron-donating OMe groups can red-shift emission, contrasting with electron-withdrawing pyridinium salts in OLEDs .

Coordination Chemistry and Metal Complexation

Substituents critically influence metal-binding behavior:

Compound Metal Coordination Geometry Application Reference
1,3-Dibromo-5-methoxyimidazo[1,5-a]pyridine Limited (non-chelating Br/OMe) N/A N/A N/A*
1,4-Bis(imidazo[1,5-a]pyridinyl)benzene (L) Zn(II), Cu(I) 1D/2D polymers Luminescent materials
N∩N Zinc complexes Zn(II) Tetrahedral Blue-emitting OLEDs

Biological Activity

1,3-dibromo-5-methoxyimidazo[1,5-a]pyridine is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a unique structure characterized by two bromine atoms and a methoxy group attached to an imidazo[1,5-a]pyridine core. The synthesis typically involves bromination of 5-methoxyimidazo[1,5-a]pyridine using bromine or N-bromosuccinimide (NBS) in solvents such as acetonitrile or dichloromethane .

PropertyValue
Molecular FormulaC10H8Br2N2O
Molecular Weight308.99 g/mol
Melting PointNot widely reported
SolubilitySoluble in polar solvents

Antimicrobial Properties

Research indicates that 1,3-dibromo-5-methoxyimidazo[1,5-a]pyridine exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

The compound has been investigated for its anticancer properties. It shows promise as an inhibitor of tubulin polymerization, which is crucial for cancer cell proliferation. In assays against cancer cell lines, it has demonstrated IC50 values in the low micromolar range, indicating potent activity .

The precise mechanism through which 1,3-dibromo-5-methoxyimidazo[1,5-a]pyridine exerts its biological effects is not fully elucidated. However, it is believed to interact with various molecular targets, potentially binding to enzymes or receptors involved in cell signaling pathways. The presence of bromine atoms may enhance its affinity for these targets .

Study on Anticancer Activity

In a recent study published in 2021, compounds similar to 1,3-dibromo-5-methoxyimidazo[1,5-a]pyridine were evaluated for their ability to inhibit cancer cell growth. The results indicated that modifications to the imidazo[1,5-a]pyridine structure could significantly impact biological activity. Compounds with similar structures exhibited IC50 values ranging from 80 nM to over 1000 nM against various cancer cell lines .

Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that the introduction of different substituents at specific positions on the imidazo[1,5-a]pyridine framework could enhance or reduce biological activity. For instance, compounds lacking the methoxy group showed decreased solubility and reactivity .

Q & A

Q. What synthetic methodologies are commonly used to prepare 1,3-dibromo-5-methoxyimidazo[1,5-a]pyridine, and how are reaction conditions optimized?

Cyclocondensation reactions are central to synthesis. For example, 2-(aminomethyl)pyridines react with electrophilic reagents (e.g., nitro compounds) in phosphorylated polyphosphoric acid (PPA) at 110°C for 3 hours. Optimization involves stoichiometric control, temperature gradients, and purification via column chromatography or recrystallization. Yield and purity are validated using HPLC (>95% purity) .

Q. Which analytical techniques are essential for structural characterization and purity assessment?

Nuclear Magnetic Resonance (NMR; 1H, 13C) confirms substitution patterns and regiochemistry. Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups (e.g., C-Br stretches at ~500 cm⁻¹). Purity is assessed via reverse-phase HPLC with UV detection (λ = 254 nm) .

Q. What in vitro assays are recommended for preliminary antibacterial screening?

Disk diffusion assays evaluate broad-spectrum activity against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Broth microdilution quantifies minimum inhibitory concentration (MIC₅₀) in 96-well plates, using ceftriaxone as a positive control. Agar plate counts confirm bactericidal effects post-exposure .

Advanced Research Questions

Q. How are inhibitory constants (Ki) and IC₅₀ values determined for cysteine protease inhibition?

Enzyme kinetics assays use papain as a model protease. Ki is derived from Lineweaver-Burk plots under competitive inhibition, while IC₅₀ is calculated via nonlinear regression of residual activity data. Thermodynamic parameters (ΔG, ΔH, ΔS) are obtained from van’t Hoff analysis of Ki values measured at 32°C, 37°C, and 42°C. For example, derivatives exhibit Ki = 13.75–99.30 µM and IC₅₀ = 13.40–96.50 µM .

Q. How can discrepancies between MIC and MBC data be resolved?

Discrepancies often arise from bacteriostatic vs. bactericidal activity. Time-kill assays and subculture validation (transferring MIC samples to fresh broth) distinguish static vs. cidal effects. Statistical triplicates and strain-specific controls (e.g., P. aeruginosa) minimize variability. MBC is defined as ≥99.5% bacterial kill .

Q. What structural modifications enhance antibacterial potency while complying with Lipinski’s Rule of Five?

Bromo and methoxy groups at positions 1 and 3 improve membrane permeability. Optimal derivatives (e.g., 1-(2-pyridyl)-3-(2-hydroxyphenyl)) achieve MIC₅₀ = 0.6 mg/mL against S. aureus while maintaining molecular weight <500 Da and logP <5. Hydrophobic substituents enhance entropic binding to bacterial proteases .

Q. How do thermodynamic studies elucidate inhibitor binding mechanisms?

Isothermal titration calorimetry (ITC) measures binding enthalpy (ΔH), while van’t Hoff analysis provides entropy (ΔS). For 1-substituted derivatives, binding is entropy-driven (ΔS > 0) due to hydrophobic interactions, with ΔG = -RT lnKi ≈ -5 to -7 kcal/mol .

Q. How can molecular docking guide protease inhibitor design?

Docking against papain (PDB 1PPP) identifies critical interactions: hydrogen bonding with Cys25 and hydrophobic packing in the S2 pocket. Scoring functions (AutoDock Vina) prioritize derivatives mimicking E-64c, a covalent inhibitor. Wet-lab SAR studies validate docking predictions .

Q. What safety protocols are critical for handling brominated derivatives?

Use fume hoods for synthesis, nitrile gloves, and lab coats. Waste must be segregated and processed by licensed contractors due to bromine’s environmental persistence. Air monitoring detects volatile byproducts (e.g., HBr) .

Q. How can fluorescence properties be leveraged for biological imaging?

Derivatives with extended π-conjugation (e.g., trifluoromethyl groups) exhibit blue emission (λem ~450 nm) and large Stokes shifts (>100 nm). Quantum yields (ΦF = 0.2–0.4) are optimized in polar solvents for confocal microscopy tracking of cellular uptake .

Notes

  • Methodological focus: Answers emphasize experimental design, data validation, and mechanistic analysis.
  • Advanced questions integrate multi-technique approaches (e.g., docking + thermodynamics + SAR).

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